molecular formula C45H54N2O13 B227820 Rifamycin B anilide CAS No. 13929-39-0

Rifamycin B anilide

Cat. No. B227820
CAS RN: 13929-39-0
M. Wt: 830.9 g/mol
InChI Key: XWUFBLUKDLTJDE-WSDNBYAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin B anilide, also known as rifamycin SV, is a derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. This compound has been widely studied for its potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria. In

Scientific Research Applications

Rifamycin B anilide has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound has also been investigated for its potential use in the treatment of tuberculosis, as it has been shown to be effective against Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of Rifamycin B anilide B anilide involves the inhibition of bacterial RNA polymerase, which is essential for bacterial transcription. By binding to the beta subunit of RNA polymerase, this compound B anilide prevents the transcription of bacterial genes, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to human cells, making it a promising candidate for antibacterial therapy. However, it can cause liver toxicity in some cases, and its use must be closely monitored.

Advantages and Limitations for Lab Experiments

Rifamycin B anilide has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to work with in the lab. It also has a high potency against bacteria, allowing for lower concentrations to be used in experiments. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for research on Rifamycin B anilide B anilide. One area of focus is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of interest is the investigation of this compound B anilide's potential use in combination therapy with other antibiotics, particularly for the treatment of drug-resistant bacterial infections. Additionally, the development of new methods for the synthesis of this compound B anilide could lead to increased availability and reduced costs, making it more accessible for researchers and clinicians alike.
In conclusion, this compound B anilide is a promising antibacterial agent with a unique mechanism of action and minimal toxicity to human cells. Its potential use in the treatment of drug-resistant bacterial infections and tuberculosis makes it an important area of research. Further investigation into its synthesis, mechanism of action, and potential therapeutic applications is warranted.

Synthesis Methods

Rifamycin B anilide can be synthesized through a multi-step process involving the modification of this compound B. The process involves the conversion of this compound B to this compound S, followed by the conversion of this compound S to this compound SV through the addition of aniline. The resulting compound, this compound B anilide, has a similar chemical structure to this compound B but with improved antibacterial activity.

properties

CAS RN

13929-39-0

Molecular Formula

C45H54N2O13

Molecular Weight

830.9 g/mol

IUPAC Name

[(9E,19E,21E)-27-(2-anilino-2-oxoethoxy)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H54N2O13/c1-22-14-13-15-23(2)44(55)47-30-20-32(57-21-33(49)46-29-16-11-10-12-17-29)34-35(40(30)53)39(52)27(6)42-36(34)43(54)45(8,60-42)58-19-18-31(56-9)24(3)41(59-28(7)48)26(5)38(51)25(4)37(22)50/h10-20,22,24-26,31,37-38,41,50-53H,21H2,1-9H3,(H,46,49)(H,47,55)/b14-13+,19-18+,23-15+

InChI Key

XWUFBLUKDLTJDE-WSDNBYAVSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)\C

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.